molecular formula C5H13IN2O B14635381 Formamido-N,N,N-trimethylmethanaminium iodide CAS No. 52322-57-3

Formamido-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14635381
CAS No.: 52322-57-3
M. Wt: 244.07 g/mol
InChI Key: YMAXNTWFYOHLLR-UHFFFAOYSA-N
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Description

Formamido-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a formamido group attached to a trimethylmethanaminium moiety, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamido-N,N,N-trimethylmethanaminium iodide typically involves the reaction of formamide with N,N,N-trimethylmethanaminium iodide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where formamide and N,N,N-trimethylmethanaminium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Formamido-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like chloride or bromide ions can be used to replace the iodide ion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamido derivatives, while reduction could produce simpler amines.

Scientific Research Applications

Formamido-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Formamido-N,N,N-trimethylmethanaminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with target molecules, while the trimethylmethanaminium moiety can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler compound with similar functional groups but lacking the quaternary ammonium structure.

    N,N,N-trimethylmethanaminium chloride: Similar structure but with chloride as the counterion instead of iodide.

    Dimethylformamide: Contains a formamide group but with different substituents on the nitrogen atom.

Uniqueness

Formamido-N,N,N-trimethylmethanaminium iodide is unique due to its combination of a formamido group and a quaternary ammonium structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

52322-57-3

Molecular Formula

C5H13IN2O

Molecular Weight

244.07 g/mol

IUPAC Name

formamidomethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C5H12N2O.HI/c1-7(2,3)4-6-5-8;/h5H,4H2,1-3H3;1H

InChI Key

YMAXNTWFYOHLLR-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CNC=O.[I-]

Origin of Product

United States

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